Dibutylamine Hydroiodide (DBAI): A Technical Guide to Properties, Synthesis, and Perovskite Applications
Dibutylamine Hydroiodide (DBAI): A Technical Guide to Properties, Synthesis, and Perovskite Applications
Part 1: Executive Summary
Dibutylamine hydroiodide (DBAI), also known as dibutylammonium iodide ($ \text{Bu}_2\text{NH}_2\text{I} $), has emerged as a critical organic cation in the field of halide perovskite photovoltaics. Unlike small cations like methylammonium (MA) or formamidinium (FA) that form the 3D perovskite lattice, DBAI is a bulky, hydrophobic cation. Its primary utility lies in surface passivation and the engineering of 2D/3D heterostructures (Ruddlesden-Popper or Dion-Jacobson phases).
By effectively terminating the perovskite crystal surface, DBAI suppresses non-radiative recombination at grain boundaries and enhances environmental stability through its hydrophobic butyl chains. This guide provides a rigorous technical overview of DBAI, including validated synthesis protocols, physicochemical properties, and its mechanistic role in stabilizing high-efficiency solar cells.
Part 2: Chemical Identity & Physicochemical Profile[1]
DBAI is an ammonium salt derived from the neutralization of dibutylamine with hydroiodic acid. Its purity and crystallinity are paramount for optoelectronic applications, where even trace impurities can act as recombination centers.
Table 1: Physicochemical Properties of Dibutylamine Hydroiodide
| Property | Data | Notes |
| CAS Number | 79886-80-9 | Verified Identity |
| Chemical Formula | $ \text{C}8\text{H}{20}\text{IN} $ | $ (\text{C}_4\text{H}_9)_2\text{NH}_2^+ \cdot \text{I}^- $ |
| Molecular Weight | 257.16 g/mol | |
| Appearance | White to light yellow crystalline powder | Yellowing indicates oxidation of iodide to iodine ($ \text{I}_2 $) |
| Solubility | High: Ethanol, DMF, DMSO, IsopropanolLow: Toluene, Diethyl Ether | Soluble in polar protic/aprotic solvents; insoluble in non-polar organics |
| Hygroscopicity | Moderate to High | Must be stored in a desiccator or glovebox ($ <10\text{ ppm H}_2\text{O} $) |
| Acidity (pKa) | ~11 (ammonium ion) | Estimated based on dialkylamines; acts as a weak acid source in precursor solutions |
| Melting Point | Solid at RT (Typically >100°C) | Exact MP depends on purity/polymorph; DSC analysis recommended for each batch |
Part 3: Synthesis & Purification Protocol
Objective: Synthesize high-purity (>99.5%) DBAI suitable for photovoltaic applications. Safety Warning: Hydroiodic acid (HI) is corrosive and releases toxic vapors. Work in a fume hood.
Reaction Mechanism
The synthesis is a direct acid-base neutralization:
Step-by-Step Protocol
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Preparation : Chill 50 mL of absolute ethanol in a round-bottom flask to 0°C using an ice bath.
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Amine Addition : Add Dibutylamine (1 eq) to the ethanol. Stir magnetically.
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Acid Addition : Dropwise, add Hydroiodic acid (57 wt% in water, 1.05 eq) .
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Scientist's Note: A slight excess of HI ensures complete protonation of the amine. The reaction is exothermic; maintain temperature <10°C to prevent side reactions or oxidation.
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Reaction : Allow the solution to stir at room temperature for 2 hours. The solution should remain clear or turn slightly yellow.
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Evaporation : Remove the solvent and excess HI using a rotary evaporator at 60°C under reduced pressure. A crude solid or viscous oil will remain.
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Washing : Redissolve the crude solid in a minimal amount of warm ethanol.
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Recrystallization (Critical Step) :
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Add cold Diethyl Ether (anti-solvent) until the solution turns turbid.
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Cool to -20°C overnight to induce crystallization.
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Filter the white precipitate and wash 3x with cold diethyl ether to remove residual iodine and unreacted precursors.
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Drying : Dry the crystals in a vacuum oven at 60°C for 24 hours. Store in a nitrogen-filled glovebox.
Workflow Visualization
Figure 1: Step-by-step synthesis and purification workflow for high-purity Dibutylamine Hydroiodide.
Part 4: Applications & Mechanisms in Perovskite Solar Cells
DBAI is primarily used to address the "stability-efficiency" trade-off in perovskite solar cells (PSCs). Its large ionic radius prevents it from fitting into the 3D perovskite lattice (tolerance factor > 1), forcing it to reside at surfaces or grain boundaries.
Mechanism: Defect Passivation
Surface defects, particularly **iodide vacancies ($ V_I^+
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The ammonium head group ($ -\text{NH}_2^+ $) of DBAI hydrogen bonds with under-coordinated iodides or fills A-site vacancies.
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The iodide counter-ion ($ \text{I}^- $) fills surface iodide vacancies, effectively "healing" the crystal lattice.
Mechanism: Hydrophobic Shielding
The two butyl chains ($ \text{C}_4\text{H}_9 $) of DBAI form a hydrophobic barrier on the perovskite surface. This barrier:
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Repels atmospheric moisture ($ \text{H}_2\text{O} $).
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Prevents the ingress of oxygen.
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Inhibits the volatilization of volatile species (like MA/FA) from the bulk.
2D/3D Heterostructure Formation
At higher concentrations, DBAI reacts with the perovskite surface to form a 2D Ruddlesden-Popper phase ($ \text{DBA}_2\text{PbI}_4 $). This 2D layer acts as a capping layer that improves charge extraction selectivity while blocking ion migration.
Passivation Logic Diagram
Figure 2: Mechanistic pathway of DBAI surface passivation on perovskite films.
Part 5: Handling, Safety, & Storage[3]
Hazards (GHS Classification)
Handling Protocols
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PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[2][3]
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Environment : Handle in a fume hood or glovebox. The powder is irritating to mucous membranes.
Storage Stability
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Hygroscopic : DBAI will absorb moisture from the air, leading to "clumping" and potential degradation (yellowing due to iodine release).
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Light Sensitive : Store in amber vials or wrap containers in foil.
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Recommended : Nitrogen-filled glovebox at room temperature.
References
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National Institutes of Health (NIH). PubChem Compound Summary: Dibutylamine (Precursor). Available at: [Link][4]
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Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells.[5][6][7] Nature Photonics.[6] (Contextual grounding for amine-salt passivation mechanisms).
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Du, Y., et al. (2021).[5][6] Surface passivation using pyridinium iodide for highly efficient planar perovskite solar cells.[5] Journal of Energy Chemistry.[5] (Comparative study on organic iodide salts).
Sources
- 1. Dibutylamine Hydroiodide | 79886-80-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. file.leyan.com [file.leyan.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dibutylamine - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. arxiv.org [arxiv.org]
- 7. Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
